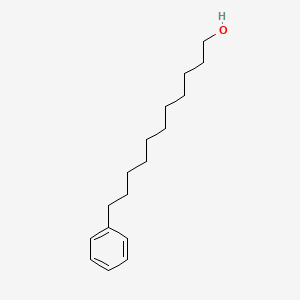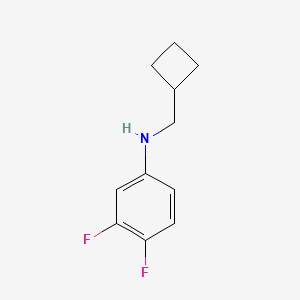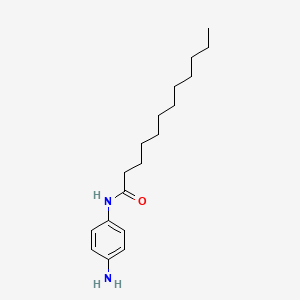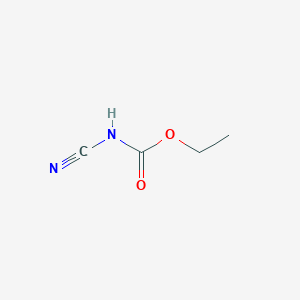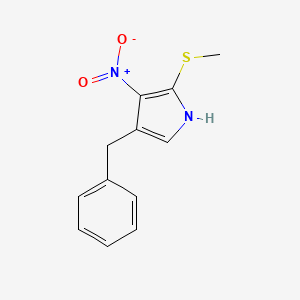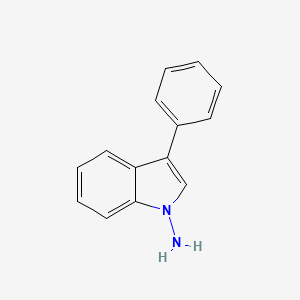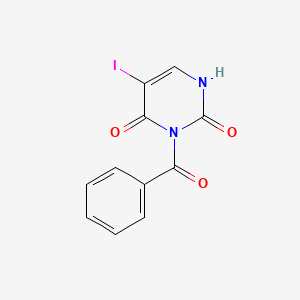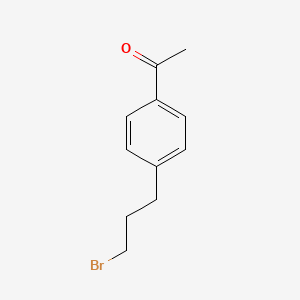
1-(4-(3-bromopropyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3-bromopropyl)phenyl)ethanone is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a bromopropane chain
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(3-bromopropyl)phenyl)ethanone typically involves the bromination of 1-(4-acetylphenyl)propane. One common method is the reaction of 1-(4-acetylphenyl)propane with bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(4-(3-bromopropyl)phenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 1-(4-acetylphenyl)-3-propanol.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The acetyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Sodium hydroxide in aqueous solution.
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Substitution: 1-(4-Acetylphenyl)-3-propanol.
Oxidation: 1-(4-Carboxyphenyl)-3-bromopropane.
Reduction: 1-(4-Hydroxyphenyl)-3-bromopropane.
Scientific Research Applications
1-(4-(3-bromopropyl)phenyl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-(3-bromopropyl)phenyl)ethanone involves its interaction with various molecular targets. For instance, in enzyme inhibition studies, the compound may bind to the active site of the enzyme, blocking its activity. The bromine atom can participate in halogen bonding, while the acetyl group can form hydrogen bonds with amino acid residues in the enzyme’s active site .
Comparison with Similar Compounds
1-(4-Acetylphenyl)-3-chloropropane: Similar structure but with a chlorine atom instead of bromine.
1-(4-Acetylphenyl)-3-iodopropane: Contains an iodine atom, leading to different reactivity.
1-(4-Acetylphenyl)-3-fluoropropane: Fluorine substitution affects the compound’s polarity and reactivity.
Uniqueness: 1-(4-(3-bromopropyl)phenyl)ethanone is unique due to the specific reactivity of the bromine atom, which is more reactive than chlorine but less reactive than iodine. This makes it a versatile intermediate in organic synthesis, offering a balance between reactivity and stability.
Properties
CAS No. |
41996-96-7 |
|---|---|
Molecular Formula |
C11H13BrO |
Molecular Weight |
241.12 g/mol |
IUPAC Name |
1-[4-(3-bromopropyl)phenyl]ethanone |
InChI |
InChI=1S/C11H13BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,2-3,8H2,1H3 |
InChI Key |
LUNSDTBILQMRSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)CCCBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


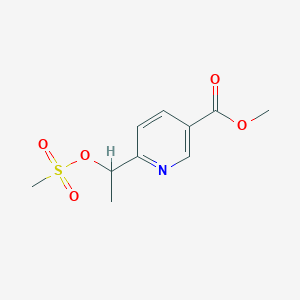
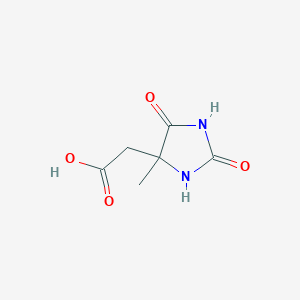
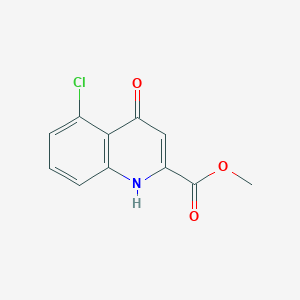
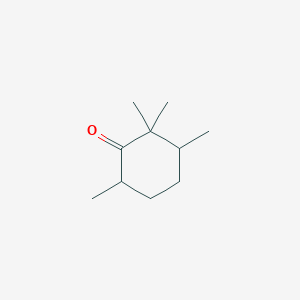
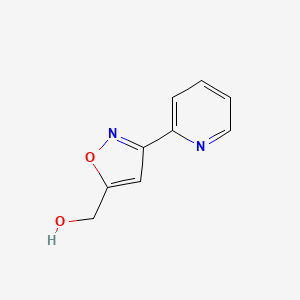
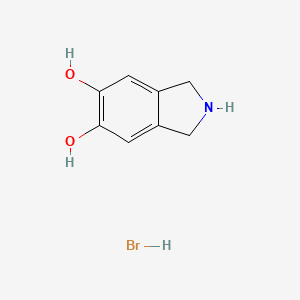
![1-Bromo-2-[(chloromethyl)sulfanyl]benzene](/img/structure/B8693332.png)
